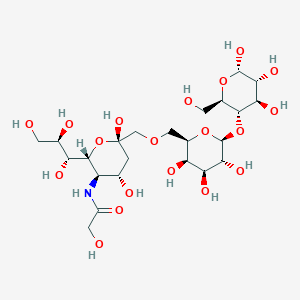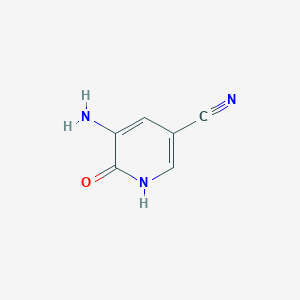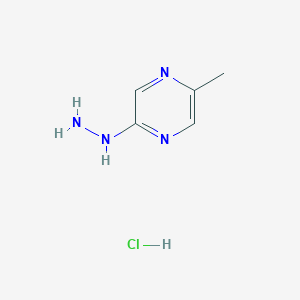![molecular formula C28H19ClN2 B12851184 4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorinated biphenyl group attached to a diphenylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a chlorinated biphenyl derivative is coupled with a pyrimidine derivative in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Scientific Research Applications
4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: A simpler biphenyl derivative with a single chlorine substituent.
2,6-Diphenylpyrimidine: A pyrimidine derivative without the chlorinated biphenyl group.
Uniqueness
4-(3’-Chloro-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine is unique due to the combination of its chlorinated biphenyl and diphenylpyrimidine moieties. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C28H19ClN2 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-[3-(3-chlorophenyl)phenyl]-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C28H19ClN2/c29-25-16-8-14-23(18-25)22-13-7-15-24(17-22)27-19-26(20-9-3-1-4-10-20)30-28(31-27)21-11-5-2-6-12-21/h1-19H |
InChI Key |
ZPCADXVOHNGCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


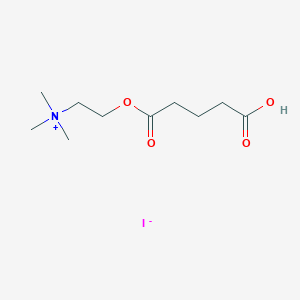

![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)
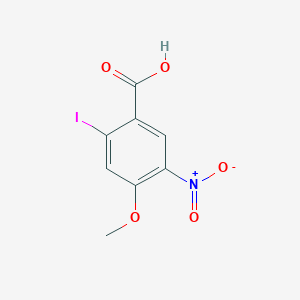
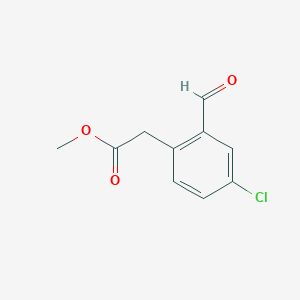
![2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid](/img/structure/B12851131.png)
